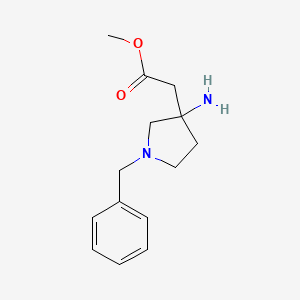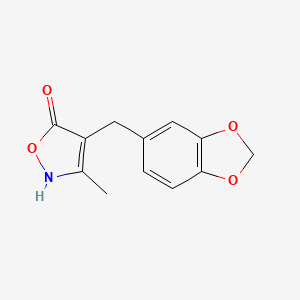
5(2H)-Isoxazolone, 4-(1,3-benzodioxol-5-ylmethyl)-3-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-methylisoxazol-5(2H)-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a benzo[d][1,3]dioxole moiety and an isoxazole ring, making it a subject of study for its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-methylisoxazol-5(2H)-one typically involves the condensation of benzo[d][1,3]dioxole carbaldehyde with appropriate reagents under controlled conditions. One common method includes the use of benzo[d][1,3]dioxole carbaldehyde and a suitable isoxazole precursor in the presence of a base and a solvent such as ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent product quality and yield.
化学反応の分析
Types of Reactions
4-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-methylisoxazol-5(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzo[d][1,3]dioxole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
作用機序
The mechanism of action of 4-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-methylisoxazol-5(2H)-one involves its interaction with specific molecular targets and pathways. For instance, in cancer research, it has been shown to induce apoptosis in cancer cells by affecting cell cycle regulation and promoting cell death . The exact molecular targets and pathways may vary depending on the specific biological context.
類似化合物との比較
Similar Compounds
N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines: These compounds share the benzo[d][1,3]dioxole moiety and have been studied for their antitumor activities.
(E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide: Another compound with a similar benzo[d][1,3]dioxole structure, used in ligand synthesis.
Uniqueness
4-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-methylisoxazol-5(2H)-one is unique due to its combination of the benzo[d][1,3]dioxole and isoxazole rings, which confer distinct chemical and biological properties
特性
CAS番号 |
128156-32-1 |
|---|---|
分子式 |
C12H11NO4 |
分子量 |
233.22 g/mol |
IUPAC名 |
4-(1,3-benzodioxol-5-ylmethyl)-3-methyl-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C12H11NO4/c1-7-9(12(14)17-13-7)4-8-2-3-10-11(5-8)16-6-15-10/h2-3,5,13H,4,6H2,1H3 |
InChIキー |
ZXRYDOWPIAWFIQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)ON1)CC2=CC3=C(C=C2)OCO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Dibutylamino)-1-[6,8-dichloro-2-(3-iodophenyl)quinolin-4-yl]ethanol](/img/structure/B12876371.png)
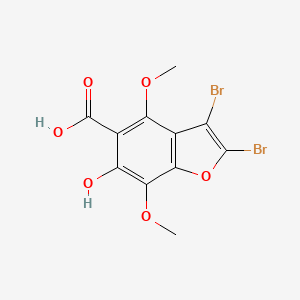
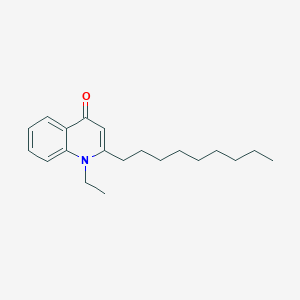
![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-6-acetonitrile](/img/structure/B12876380.png)
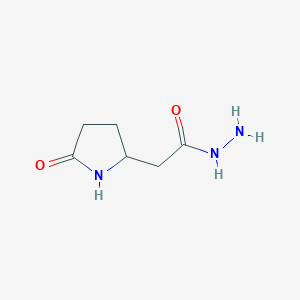
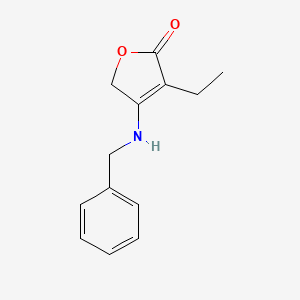
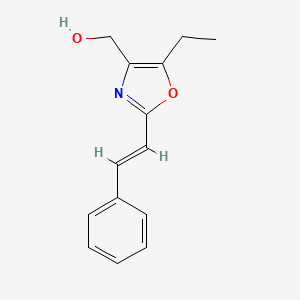

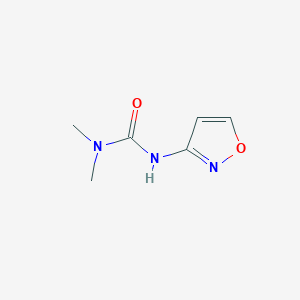
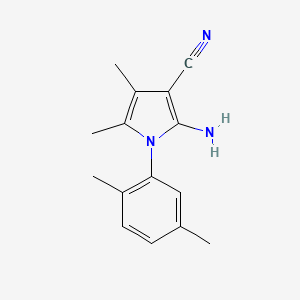
![4,5,6,7-Tetrahydrobenzo[c]isoxazole-3-thiol](/img/structure/B12876425.png)

![6-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12876433.png)
